molecular formula H6N4O6 B576659 Hydrazine dinitrate CAS No. 13464-98-7

Hydrazine dinitrate

Cat. No.: B576659
CAS No.: 13464-98-7
M. Wt: 158.07
InChI Key: HXXHWKZFQGPFJX-UHFFFAOYSA-N
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Description

Hydrazine dinitrate (CAS 13464-97-9) is a chemical compound with the molecular formula H4N2HNO3 . It is supplied as a colorless liquid that is completely soluble in water . Its primary documented industrial applications include use as a flux for soldering and welding, an agent for the recovery of raw materials, and a surface treating agent for metals . From a safety perspective, this compound is very hazardous in case of eye contact or ingestion, and hazardous in case of skin contact or inhalation . It is classified as a combustible substance at high temperature . This product is intended for research and industrial applications only. It is not for diagnostic or therapeutic uses, nor for human or animal consumption.

Properties

CAS No.

13464-98-7

Molecular Formula

H6N4O6

Molecular Weight

158.07

IUPAC Name

hydrazine;nitric acid

InChI

InChI=1S/H4N2.2HNO3/c1-2;2*2-1(3)4/h1-2H2;2*(H,2,3,4)

InChI Key

HXXHWKZFQGPFJX-UHFFFAOYSA-N

SMILES

NN.[N+](=O)(O)[O-].[N+](=O)(O)[O-]

Synonyms

hydrazine dinitrate

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Hydrazine Derivatives

  • Hydrazinium Nitrate (HZN, N₂H₅NO₃): Structure: Hydrazinium cation paired with nitrate. Toxicity: Ranked most toxic among hydrazine derivatives in hepatocyte assays (MTT, LDH leakage) . Applications: High-energy material with mutagenic risks (Ames test positive) .
  • 2-Hydroxyethylhydrazine Nitrate (HEHN): Structure: Ethanol-substituted hydrazine with nitrate. Toxicity: Moderate (less toxic than HZN but more than triazole derivatives) . Applications: Intermediate in nanoparticle synthesis (e.g., Mn-Zn ferrites) .

High-Energy Salts

  • Ethylenediamine Dinitrate (EDDN, C₂H₁₀N₄O₆): Structure: Ethylenediamine backbone with dual nitrates. Stability: High; used in rocket propellants due to predictable exothermic decomposition .
  • Ethylenedinitramine (EDNA, C₂H₆N₄O₄) :

    • Structure: Linear chain with two nitroamine groups.
    • Applications: Explosive formulations; less hygroscopic than ammonium nitrate .

Pharmaceutical Agents

  • Hydralazine-Isosorbide Dinitrate Combination: Structure: Hydralazine (vasodilator) + isosorbide dinitrate (NO donor). Efficacy: Reduces mortality in heart failure by 28% vs. placebo, though less effective than enalapril . Physiological Impact: Improves peak oxygen consumption and ejection fraction .

Ionic Liquids

  • 2-Hydroxyethylhydrazinium Dinitrate :
    • Structure: Hydrazinium cation with hydroxyethyl substitution and dual nitrates.
    • Applications: Catalytic ignition in propellants; safer than pure hydrazine due to controlled decomposition .

Data Table: Key Properties of Hydrazine Dinitrate and Analogues

Compound Formula Molecular Weight (g/mol) Stability Toxicity Rank Applications References
This compound N₂H₄·2HNO₃ 158.07 High Moderate Propellants, Synthesis
Hydrazinium Nitrate (HZN) N₂H₅NO₃ 95.08 Moderate High High-energy materials
EDDN C₂H₁₀N₄O₆ 186.12 High Low Rocket propellants
2-Hydroxyethylhydrazinium Dinitrate C₂H₈N₄O₆ 184.11 Moderate Medium Ionic liquids, Catalysts
Hydralazine-Isosorbide Dinitrate - - High Low Heart failure therapy

Research Findings and Implications

  • Toxicity : Hydrazine derivatives like HZN and DEHN exhibit dose-dependent hepatotoxicity and mutagenicity, necessitating stringent handling protocols .
  • Stability : this compound’s crystalline structure enhances stability compared to volatile hydrazine, reducing explosion risks .
  • Medical Use : The hydralazine-isosorbide combination demonstrates mortality reduction in heart failure but is outperformed by ACE inhibitors .
  • Emerging Alternatives : Ionic liquids (e.g., hydroxyethylhydrazinium salts) offer safer propulsion solutions with catalytic ignition, mitigating hydrazine’s instability .

Preparation Methods

Direct Reaction of Metal Nitrates with Hydrazine Hydrate

A representative preparation of nickel hydrazine nitrate (Ni(N₂H₄)₃₂) involves:

  • Dissolving Ni(NO₃)₂·6H₂O in water (8% w/v solution).

  • Adding hydrazine hydrate (80%) dropwise at 65–70°C with vigorous stirring.

  • Maintaining the reaction for 60 minutes post-addition to ensure completeness.

  • Filtering and washing the precipitate with ice-cold water and methanol.

Table 1: Synthesis Parameters and Yields for Metal Hydrazine Nitrates

Metal NitrateHydrazine RatioTemperature (°C)Yield (%)
Ni(NO₃)₂·6H₂O1:3 (Ni:N₂H₄)65–7091.1
Co(NO₃)₂·6H₂O1:36047.0
Zn(NO₃)₂·6H₂O1:36095.2

Ammonia-Mediated Precipitation

For metals requiring pH adjustment, dilute ammonia (0.5 M) is added to metal nitrate-hydrazine solutions until precipitation occurs (pH ≈ 3–5). This method enhances crystallinity and reduces impurities.

Solubility and Stability Optimization

Hydrazine nitrate exhibits high solubility in water (266 g/100 mL at 20°C) and hydrazine hydrate but low solubility in alcohols. Stability is maximized by:

  • Drying protocols : Oven-drying at 55–65°C for ≥4 hours.

  • Hygroscopicity mitigation : Storage in desiccators with silica gel.

  • Thermal stability : Decomposition initiates at 307°C, making it suitable for high-temperature applications.

Advanced Preparation Techniques

Vacuum Evaporation for Hexahydrazinate Complexes

Attempts to synthesize Ni(N₂H₄)₆₂ via vacuum evaporation of excess hydrazine yielded metastable intermediates that reverted to trishydrazinate complexes (Ni(N₂H₄)₃₂). The equilibrium constant for hexahydrazinate formation was calculated as 0.056 dm³/mol, indicating thermodynamic instability.

Solvent-Free Mechanochemical Synthesis

A patent describes a solvent-free method where nickel nitrate and hydrazine hydrate are ground in a ball mill, achieving 98% yield in 30 minutes . This approach reduces hazardous waste and improves scalability.

Q & A

Q. What are the common synthetic routes for hydrazine dinitrate and its coordination complexes in catalytic systems?

this compound is synthesized via reactions between hydrazine derivatives and nitric acid. For example, rhodium-based catalysts are prepared by reacting rhodium trinitrate with hydrazine in methanol under vacuum, followed by crystallization. Key steps include stoichiometric control of hydrazine (e.g., 2.81 mmol per 0.85 mmol Rh) and degassing solvents to prevent side reactions. Challenges include crystal twinning during X-ray analysis due to instability .

Q. How is this compound utilized in energetic materials, and what analytical methods confirm its structural integrity?

this compound serves as an energetic additive in propellants. Its synthesis involves chlorination of tetrazine precursors followed by nitrate salt formation. Structural confirmation requires FT-IR (N–O and N–N stretching bands), XRD for crystallinity, and elemental analysis (N content >70%). Stability is assessed via differential scanning calorimetry (DSC) to detect exothermic decomposition peaks .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Due to its carcinogenicity (IARC Group 2A) and explosive nature, researchers must use inert-atmosphere gloveboxes, avoid contact with oxidizers, and implement strict waste disposal protocols. Analytical methods like GC-MS should monitor airborne hydrazine derivatives, with exposure limits set below 10 ppb .

Advanced Research Questions

Q. How do solvent and surface effects influence the catalytic decomposition pathways of this compound for hydrogen production?

Decomposition mechanisms differ in vapor vs. liquid phases. In solution, solvents like methanol stabilize intermediates, lowering activation barriers for N–N bond cleavage. Surface interference in heterogeneous catalysis (e.g., Ni-Ir/CeO₂) is minimized by pre-reducing catalysts in H₂ flow. Kinetic studies using in situ FT-IR reveal rate-determining steps, such as NH₃ desorption at 150–200°C .

Q. What computational strategies optimize this compound-based catalysts for selective hydrogenation or metathesis reactions?

Density functional theory (DFT) models predict cycloreversion barriers in hydrazine-catalyzed reactions. For example, [2.2.2]-bicyclic hydrazine catalysts reduce activation energy by 15 kcal/mol compared to [2.2.1] analogs. Experimental validation involves synthesizing bicyclic ligands and testing turnover frequencies (TOF) in carbonyl–olefin metathesis .

Q. How can discrepancies in elemental profiling of this compound derivatives be resolved across laboratories?

Inter-lab variability arises from contamination during sample handling (e.g., metal leaching). Standardized protocols include using PTFE-lined containers, ICP-MS with collision-cell mode to suppress polyatomic interferences, and cross-calibration with certified reference materials (CRMs). NASA’s methodology recommends reporting uncertainties for trace elements (e.g., Fe < 0.1 ppm) .

Q. What design principles improve the thermal stability of this compound in monopropellant formulations like ASCENT?

Stabilization involves co-formulating with hydroxyl-terminated polybutadiene (HTPB) binders and adding combustion modifiers like copper chromite. Thermal gravimetric analysis (TGA) under N₂ shows decomposition onset >120°C. Ballistic evaluation in thrust chambers measures specific impulse (Isp) gains (e.g., 50% increase over hydrazine) .

Q. What mechanistic insights explain this compound’s role in low-temperature protonic ceramic fuel cells (PCFCs)?

this compound acts as a proton donor in PCFC electrolytes. Electrochemical impedance spectroscopy (EIS) reveals enhanced ionic conductivity (0.1 S/cm at 400°C) due to nitrate ion mobility. Durability tests under cyclic loads show <5% performance loss after 100 hours, attributed to stabilized oxygen vacancies .

Methodological Recommendations

  • Synthesis : Use Schlenk lines for air-sensitive reactions and monitor pH during nitrate salt precipitation .
  • Characterization : Combine XRD with Hirshfeld surface analysis to study hydrogen bonding networks in crystals .
  • Catalysis : Employ operando spectroscopy to correlate active-site dynamics with reaction kinetics .

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